Benzenesulfonamide,4-amino-N-2-benzothiazolyl-
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Overview
Description
Benzenesulfonamide,4-amino-N-2-benzothiazolyl- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. Benzenesulfonamide,4-amino-N-2-benzothiazolyl- is known for its significant biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide,4-amino-N-2-benzothiazolyl- typically involves the reaction of 4-aminobenzenesulfonamide with 2-aminobenzothiazole. This reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement when treated with ammonium .
Industrial Production Methods
Industrial production of benzenesulfonamide,4-amino-N-2-benzothiazolyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide,4-amino-N-2-benzothiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides, depending on the type of reaction and reagents used .
Scientific Research Applications
Benzenesulfonamide,4-amino-N-2-benzothiazolyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has shown potential as an anticancer and antimicrobial agent, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide,4-amino-N-2-benzothiazolyl- involves its interaction with specific molecular targets, such as carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors, and the compound acts as an inhibitor, disrupting the enzyme’s function and leading to antiproliferative effects on cancer cells . The compound also induces apoptosis in cancer cells by increasing the annexin V-FITC percent .
Comparison with Similar Compounds
Benzenesulfonamide,4-amino-N-2-benzothiazolyl- can be compared with other similar compounds, such as:
4-Amino-N-thiazol-2-yl-benzenesulfonamide: Similar in structure but with different biological activities.
4-[(1H-Benzimidazol-2-yl)amino]-N-(2-benzothiazolyl)benzenesulfonamide: Another compound with a benzenesulfonamide moiety, used in different applications.
The uniqueness of benzenesulfonamide,4-amino-N-2-benzothiazolyl- lies in its specific interactions with carbonic anhydrase IX and its potential as an anticancer agent .
Properties
CAS No. |
6138-01-8 |
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Molecular Formula |
C13H11N3O2S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O2S2/c14-9-5-7-10(8-6-9)20(17,18)16-13-15-11-3-1-2-4-12(11)19-13/h1-8H,14H2,(H,15,16) |
InChI Key |
BLEXKHFCGBOLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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